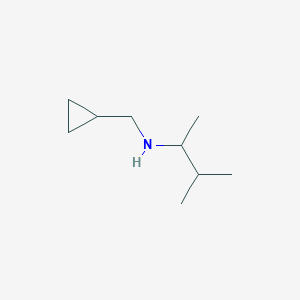
4-Cloro-2-metil-6-(piperidin-1-il)pirimidina
Descripción general
Descripción
“4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.69 . This compound is part of the pyrimidine family, which are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of “4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” involves several steps. One method involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-diisopropyl ethyl amine and piperidine in tetrahydrofuran at 20°C . The reaction is stirred overnight, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” can be represented by the SMILES string Cc1cc(Cl)nc(n1)N2CCCCC2 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, as well as a piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” include its molecular weight (211.69) and its molecular formula (C10H14ClN3) . It is a solid compound .
Aplicaciones Científicas De Investigación
Propiedades químicas
“4-Cloro-2-metil-6-(piperidin-1-il)pirimidina” es un compuesto sólido con la fórmula empírica C10H14ClN3. Tiene un peso molecular de 211.69 . Este compuesto es parte de una colección de productos químicos únicos proporcionados por Sigma-Aldrich .
Función en el diseño de fármacos
Los derivados de piperidina, como “this compound”, juegan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Aplicaciones farmacológicas
Los derivados de piperidina han sido objeto de recientes avances científicos en el descubrimiento y la evaluación biológica de posibles fármacos . Las aplicaciones farmacológicas de las piperidinas sintéticas y naturales se han cubierto ampliamente en la literatura científica reciente .
Métodos de síntesis
Ha habido varias revisiones sobre métodos específicos de síntesis de piperidina . Estos métodos incluyen hidrogenación, ciclación, cicloadición, anulación, aminación y reacciones multicomponente .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antiviral properties.
Mode of Action
For instance, they are involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their presence in dna and rna .
Action Environment
The stability and reactivity of pyrimidine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine can bind to specific receptors on the cell surface, influencing cell signaling pathways .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with specific molecular targets makes it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the concentration and duration of exposure. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects is essential for developing safe and effective treatments .
Metabolic Pathways
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, including energy production and biosynthesis. Studying the metabolic pathways of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine provides insights into its potential therapeutic applications and mechanisms of action .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These factors influence the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is essential for elucidating its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUHJNQSSYUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654718 | |
| Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94052-15-0 | |
| Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)



![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)

![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
![5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1461489.png)

![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)


